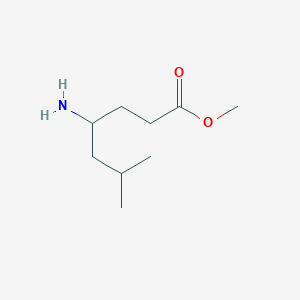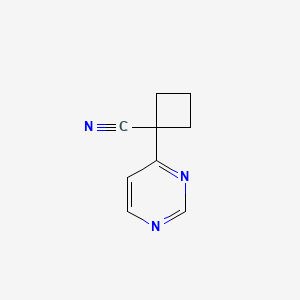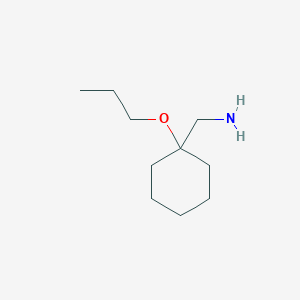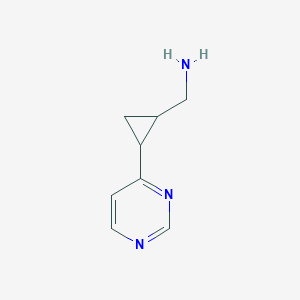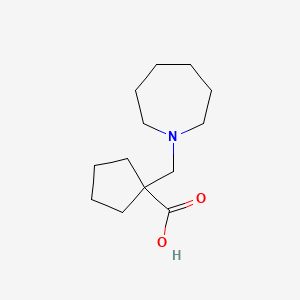
5-Chloro-4-fluoropicolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-4-fluoropicolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine This compound is characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring, specifically at the 5th and 4th positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the direct chlorination and fluorination of picolinic acid using appropriate halogenating agents under controlled conditions. For instance, the reaction can be carried out using chlorine gas and fluorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step processes that ensure high yield and purity. The process often starts with the synthesis of intermediate compounds, followed by selective halogenation. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to optimize reaction conditions and scale up production.
化学反応の分析
Types of Reactions
5-Chloro-4-fluoropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
科学的研究の応用
5-Chloro-4-fluoropicolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-Chloro-4-fluoropicolinic acid involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form stable complexes with metal ions. This property is exploited in various catalytic processes and coordination chemistry. The compound’s ability to undergo substitution reactions also makes it a valuable intermediate in the synthesis of biologically active molecules.
類似化合物との比較
Similar Compounds
Picolinic Acid: The parent compound with a carboxylic acid group attached to the pyridine ring.
4-Fluoropicolinic Acid: A derivative with a fluorine atom at the 4th position.
5-Chloropicolinic Acid: A derivative with a chlorine atom at the 5th position.
Uniqueness
5-Chloro-4-fluoropicolinic acid is unique due to the simultaneous presence of both chlorine and fluorine atoms, which imparts distinct chemical properties. This dual substitution enhances its reactivity and makes it a versatile compound for various applications in synthetic chemistry and industrial processes.
特性
分子式 |
C6H3ClFNO2 |
|---|---|
分子量 |
175.54 g/mol |
IUPAC名 |
5-chloro-4-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |
InChIキー |
MWFZTXHBIJCHQP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1C(=O)O)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


